molecular formula C10H18N2O2 B152962 tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 134677-60-4

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Cat. No. B152962
CAS RN: 134677-60-4
M. Wt: 198.26 g/mol
InChI Key: QIYOMZXJQAKHEK-DHBOJHSNSA-N
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Description

The compound tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a structurally complex molecule that has potential utility in various fields, including as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule contains a tert-butyl carbamate group and an azabicyclo[3.1.0]hexane core, which is a common structural motif in many biologically active compounds.

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed through aziridine opening and optical resolution of racemic compounds with 10-camphorsulfonic acid, providing access to multigram quantities of both enantiomers . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . A stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also described, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds can be complex, and their characterization often involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using these methods, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the regioselective introduction and transformation of substituents at specific carbon atoms of N-tert-butoxycarbonyl azabicycles have been described, allowing these molecules to serve as precursors to conformationally constrained β-amino acids . Moreover, an iodolactamization was used as a key step in the enantioselective synthesis of a compound with potential as a CCR2 antagonist .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group, with two diastereomers present in a 1:1 ratio in the crystal . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in drug design and synthesis.

Scientific Research Applications

Synthesis and Scalable Routes

An efficient and scalable route for synthesizing enantiomerically pure tert-butyl derivatives, similar to the compound , emphasizes the importance of starting from commercially available chiral lactones. This approach allows for significant improvements over traditional methods by using an elegant epimerization/hydrolysis step to avoid tedious purification processes. This chemistry has been successfully scaled up, demonstrating the compound's potential for large-scale applications in pharmaceutical synthesis (Maton et al., 2010).

Practical Applications in Drug Synthesis

The compound's relevance extends to its application in the synthesis of heterocyclic intermediates, such as in the practical, scalable synthesis of advanced heterocyclic intermediates involving Kulinkovich–de Meijere pyrroline cyclopropanation. This process has been developed to supply significant quantities of the target compound, highlighting its utility in synthesizing nitrogen-rich compounds for medicinal chemistry applications (Sirois et al., 2018).

Enantioselective Synthesis

The enantioselective synthesis of related compounds, using iodolactamization as a key step, showcases the compound's role in generating potent antagonists for therapeutic use. This method leads to highly functionalized products, underlining the versatility and importance of the compound in synthesizing biologically active molecules with high enantiomeric purity (Campbell et al., 2009).

Constrained Peptidomimetic Synthesis

Furthermore, the compound is instrumental in the synthesis of constrained peptidomimetics, which are essential for structure-activity studies in peptide-based drug discovery. The ability to efficiently synthesize such peptidomimetics underscores the compound's utility in the development of novel therapeutic agents (Mandal et al., 2005).

properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYOMZXJQAKHEK-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928678
Record name tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

CAS RN

134575-17-0
Record name tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-101537
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